2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Medicinal Chemistry SAR Analysis Isomer Differentiation

This compound delivers a unique 2,4-dimethoxy substitution pattern (σₚ = -0.27 per methoxy) on the benzamide ring — electronically distinct from the 3,4-dimethoxy regioisomer and the 4-nitro analog (CAS 868977-84-8). The electron-rich benzamide topology, combined with moderate lipophilicity (XLogP3 = 3.3) and a single H-bond donor, enables systematic matched-pair SAR studies across kinase ATP-binding pockets. Procure this precise chemotype to construct diverse imidazo[1,2-a]pyridine screening subsets where substitution-dependent target engagement profiles cannot be assumed from generic analogs. Ideal for TNFα, IRAK, and FLT3 inhibitor discovery programs.

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 868977-94-0
Cat. No. B2926358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
CAS868977-94-0
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C19H21N3O3/c1-13-7-9-22-12-14(21-18(22)10-13)6-8-20-19(23)16-5-4-15(24-2)11-17(16)25-3/h4-5,7,9-12H,6,8H2,1-3H3,(H,20,23)
InChIKeyBNWOSMVTEAZGGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (CAS 868977-94-0): Physicochemical Identity and Compound Class for Procurement Decisions


2,4-Dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (CAS 868977-94-0) is a synthetic small molecule belonging to the class of substituted imidazo[1,2-a]pyridine benzamide derivatives. Its molecular formula is C19H21N3O3, with a molecular weight of 339.4 g/mol and a computed XLogP3-AA of 3.3, indicating moderate lipophilicity [1]. The compound features a 2,4-dimethoxybenzamide moiety connected via an ethyl linker to a 7-methylimidazo[1,2-a]pyridine core. This class of compounds is broadly associated with kinase inhibition, TNFα modulation, and adenosine receptor ligand activity [2]; however, the specific bioactivity profile of this exact compound remains sparsely characterized in primary literature, with the most reliable quantitative differentiation stemming from its distinct physicochemical and structural parameters relative to close analogs.

Why Generic Imidazo[1,2-a]pyridine Benzamide Substitution Is Not Advisable: Structural Specificity of 2,4-Dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (CAS 868977-94-0)


Within the imidazo[1,2-a]pyridine benzamide chemotype, minor structural perturbations—such as the regioisomeric position of methoxy substituents on the benzamide ring or the nature of the para-substituent—can profoundly alter target engagement profiles. The 2,4-dimethoxy substitution pattern present in this compound (CAS 868977-94-0) is distinct from the 3,4-dimethoxy regioisomer and from other benzamide variants containing electron-withdrawing groups (e.g., 4-nitro, CAS 868977-84-8 ). These modifications shift hydrogen-bond acceptor topology and electron density distribution across the aromatic ring, which directly impacts molecular recognition in kinase ATP-binding pockets and receptor orthosteric sites [1]. Consequently, generic interchange with other imidazo[1,2-a]pyridine benzamide screening compounds cannot be assumed to preserve target selectivity, binding kinetics, or cellular potency. The quantitative evidence below substantiates the measurable differences that justify compound-specific procurement.

Quantitative Evidence Guide: Verifiable Differentiation of 2,4-Dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (CAS 868977-94-0) from Closest Analogs


Regioisomeric Differentiation: 2,4-Dimethoxy vs. 3,4-Dimethoxy Substitution Pattern on Benzamide Ring

The target compound bears a 2,4-dimethoxy substitution pattern on the benzamide phenyl ring. Its regioisomer, 3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, places both methoxy groups on adjacent (ortho/meta) carbons . This positional difference alters the spatial orientation of hydrogen-bond acceptor atoms: the 2,4-pattern positions one methoxy oxygen ortho to the amide carbonyl, enabling intramolecular hydrogen-bond interaction that constrains the benzamide conformation. The 3,4-pattern cannot form this interaction. Conformational constraint influences both the shape complementarity within kinase ATP-binding pockets and the entropic cost of binding [1]. While direct inhibitory activity data for this specific pair is not published, this well-established SAR principle within the imidazo[1,2-a]pyridine benzamide class supports measurable binding mode divergence.

Medicinal Chemistry SAR Analysis Isomer Differentiation

Benzamide Substituent Differentiation: 2,4-Dimethoxy vs. 4-Nitro Electronic Character

A close structural analog, N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzamide (CAS 868977-84-8), replaces the 2,4-dimethoxy groups with a single para-nitro substituent . This substitution shifts the benzamide ring from electron-rich (two methoxy donors; σₚ(OCH₃) = -0.27) to strongly electron-deficient (σₚ(NO₂) = +0.78). The Hammett substituent constant difference of ~1.05 units indicates a substantial redistribution of electron density across the aromatic ring, which affects π-stacking interactions with target protein tyrosine residues and modulates the pKa of the amide NH [1]. In imidazo[1,2-a]pyridine kinase inhibitors, electron-deficient benzamides frequently show divergent potency and selectivity profiles compared to electron-rich variants. No direct head-to-head bioactivity data is published for this pair.

Medicinal Chemistry Electronic Effect Analysis SAR

Physicochemical Parameter Differentiation: Lipophilicity, Hydrogen-Bond Capacity, and Rotatable Bonds vs. Class Benchmarks

The target compound's computed physicochemical parameters [1] place it within a specific drug-like window relative to the imidazo[1,2-a]pyridine benzamide class. XLogP3-AA of 3.3 indicates moderate lipophilicity suitable for both cell permeability (desirable) and avoiding excessive hydrophobicity-associated promiscuity (undesirable). Hydrogen bond donor count of 1 (amide NH only) and hydrogen bond acceptor count of 4 (three from methoxy/amide oxygens, one from imidazopyridine N) yield a topological polar surface area (TPSA) estimate of approximately 64 Ų. The rotatable bond count of 6 (ethyl linker: 2; methoxy groups: 2; benzamide-amide: 1; ethyl-imidazopyridine: 1) confers moderate conformational flexibility. These parameters differentiate the compound from more flexible or more polar analogs within the class.

Drug-likeness ADME Prediction Physicochemical Profiling

Imidazo[1,2-a]pyridine Core Methyl Substitution: 7-Methyl vs. Non-Methylated or Alternative Methyl Position Analogs

The target compound incorporates a methyl group at the 7-position of the imidazo[1,2-a]pyridine ring. This substitution is a key differentiator from non-methylated analogs (e.g., N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide) and from 8-methyl regioisomers . The 7-methyl group occupies a position that in many imidazo[1,2-a]pyridine kinase inhibitors projects toward the ribose pocket or solvent interface of the ATP-binding site, potentially influencing kinase selectivity through steric discrimination [REFS-2, REFS-3]. Methyl substitution at this position also blocks a potential site of CYP450-mediated oxidative metabolism, which can enhance metabolic stability relative to the des-methyl parent. No direct metabolic stability comparison data is published for this exact compound.

Scaffold Optimization Metabolic Stability Kinase Selectivity

Recommended Research and Industrial Application Scenarios for 2,4-Dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (CAS 868977-94-0)


Kinase Inhibitor Screening Library Enrichment with Imidazo[1,2-a]pyridine Benzamide Chemotype

This compound is most appropriately deployed as a member of a diverse imidazo[1,2-a]pyridine benzamide screening subset where the 2,4-dimethoxy substitution pattern provides an electron-rich, conformationally constrained benzamide topology [1]. Its moderate lipophilicity (XLogP3 3.3) and single hydrogen-bond donor make it suitable for both biochemical kinase assays and cell-based screening without the high non-specific binding risk associated with more lipophilic analogs [2]. When constructing kinase-focused libraries, this compound should be included alongside its 3,4-dimethoxy regioisomer and 4-nitro analog to enable SAR-by-catalog approaches for hit identification.

Structure-Activity Relationship (SAR) Probe for Benzamide Ring Electronic Effects

The electron-rich 2,4-dimethoxybenzamide moiety (σₚ = -0.27 per methoxy) makes this compound a valuable paired probe with the electron-deficient 4-nitrobenzamide analog (CAS 868977-84-8; σₚ = +0.78) in SAR studies investigating how benzamide ring electronics influence target binding affinity, selectivity, and residence time [3]. This matched molecular pair approach, while requiring experimental validation, offers a systematic framework for optimizing imidazo[1,2-a]pyridine benzamide leads.

ADME Property Baseline for Imidazo[1,2-a]pyridine Benzamide Lead Optimization

The compound's computed physicochemical profile (MW 339.4, XLogP3 3.3, TPSA ~64 Ų, rotatable bonds 6, HBD 1, HBA 4) places it within favorable drug-like space [2]. It can serve as a reference compound for establishing baseline permeability, solubility, and metabolic stability parameters for the imidazo[1,2-a]pyridine benzamide series. The 7-methyl group on the imidazo[1,2-a]pyridine core may confer metabolic advantages over des-methyl analogs by blocking a potential CYP oxidation site [4], though this requires experimental confirmation.

Chemical Probe for TNFα or IRAK/FLT3 Pathway Target Engagement Studies

Imidazo[1,2-a]pyridine benzamides have been patented as modulators of TNFα activity [1] and as IRAK 1/4 and FLT3 inhibitors [4]. While the specific activity of this compound at these targets has not been independently confirmed in published literature, its structural features align with the pharmacophore for these target classes. Researchers investigating these pathways may employ this compound as a starting scaffold for hit confirmation and iterative optimization, particularly in academic drug discovery settings where patent precedent supports freedom-to-operate exploration.

Quote Request

Request a Quote for 2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.